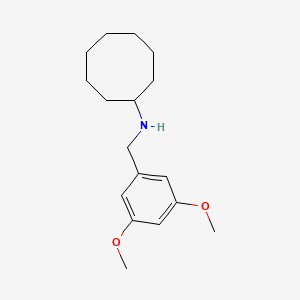
N-(3,5-dimethoxybenzyl)cyclooctanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxybenzyl)cyclooctanamine, also known as DOBU, is a synthetic compound that belongs to the class of psychoactive substances. It was first synthesized in the 1970s and has been studied extensively for its potential therapeutic applications. DOBU is a derivative of the phenethylamine family and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxybenzyl)cyclooctanamine is not fully understood, but it is believed to act primarily as a monoamine reuptake inhibitor. It has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the antidepressant and anxiolytic effects of N-(3,5-dimethoxybenzyl)cyclooctanamine.
Biochemical and Physiological Effects
N-(3,5-dimethoxybenzyl)cyclooctanamine has been found to exhibit a range of biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and reduced depressive-like behavior in animal models. It has also been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which play a role in promoting the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethoxybenzyl)cyclooctanamine has several advantages for use in lab experiments, including its high potency and selectivity for monoamine reuptake inhibition. However, it also has some limitations, such as its potential for abuse and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for research on N-(3,5-dimethoxybenzyl)cyclooctanamine, including further studies on its mechanism of action, optimization of synthesis methods, and exploration of its potential therapeutic applications in the treatment of mental health disorders. Additionally, research on the safety and potential side effects of N-(3,5-dimethoxybenzyl)cyclooctanamine is needed to fully understand its potential as a therapeutic agent.
Conclusion
In conclusion, N-(3,5-dimethoxybenzyl)cyclooctanamine, or N-(3,5-dimethoxybenzyl)cyclooctanamine, is a synthetic compound that has been studied extensively for its potential therapeutic applications in the treatment of mental health disorders. It exhibits a range of biochemical and physiological effects, including increased neurotransmitter levels and neurotrophic factor expression. N-(3,5-dimethoxybenzyl)cyclooctanamine has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(3,5-dimethoxybenzyl)cyclooctanamine.
Méthodes De Synthèse
N-(3,5-dimethoxybenzyl)cyclooctanamine can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzyl chloride with cyclooctylamine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the final product can be optimized by adjusting the reaction conditions and purification methods.
Applications De Recherche Scientifique
N-(3,5-dimethoxybenzyl)cyclooctanamine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research. N-(3,5-dimethoxybenzyl)cyclooctanamine has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which are known to play a role in regulating mood and behavior.
Propriétés
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-19-16-10-14(11-17(12-16)20-2)13-18-15-8-6-4-3-5-7-9-15/h10-12,15,18H,3-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMUXXXVACNWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2CCCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5030799.png)
![N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5030800.png)
![N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamine](/img/structure/B5030801.png)
![1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5030817.png)

![benzyl {[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5030822.png)
![N-[(3S)-2-oxo-3-azepanyl]-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B5030833.png)
![5-[(diethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5030842.png)

![9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5030864.png)

![1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5030870.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5030874.png)
![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5030881.png)